molecular formula C18H26N4O4S B2774416 tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate CAS No. 1797557-70-0

tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate

Cat. No. B2774416
CAS RN: 1797557-70-0
M. Wt: 394.49
InChI Key: KVJIXGYZZHKDPU-UHFFFAOYSA-N
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Description

Tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H26N4O4S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research into similar compounds emphasizes the importance of synthetic strategies and characterization techniques. The synthesis of related compounds often involves condensation reactions, with characterization achieved through spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and single-crystal XRD data analysis. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrated the compound's crystallization in the monoclinic crystal system, showcasing its potential as a scaffold for further chemical and pharmacological research (Sanjeevarayappa et al., 2015).

Biological Evaluation

While specific biological activities of tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate were not directly mentioned, studies on similar compounds have explored their in vitro antibacterial and anthelmintic activities. Although the directly referenced compound exhibited poor antibacterial and moderate anthelmintic activity, such evaluations are crucial for understanding the potential biological implications and applications of new chemical entities (Sanjeevarayappa et al., 2015).

Application in Drug Synthesis

Research on related compounds also highlights their role as intermediates in the synthesis of biologically active compounds, such as crizotinib, a noted example being tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. These intermediates are pivotal in the development of novel therapeutic agents, demonstrating the broad utility of such compounds in medicinal chemistry (Kong et al., 2016).

properties

IUPAC Name

tert-butyl 3-[(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)carbamoyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-18(2,3)26-17(25)22-9-5-6-11(10-22)14(23)21-16-20-12-7-4-8-19-15(24)13(12)27-16/h11H,4-10H2,1-3H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJIXGYZZHKDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamoyl)piperidine-1-carboxylate

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